molecular formula C21H22N2O B14030069 (3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Cat. No.: B14030069
M. Wt: 318.4 g/mol
InChI Key: PVIZBTZTUGCFAO-VQTJNVASSA-N
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Description

(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused indeno-oxazole ring system with a cyclohexylpyridinyl substituent, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves multi-step organic synthesis techniques. The process begins with the preparation of the indeno-oxazole core, followed by the introduction of the cyclohexylpyridinyl group. Common reagents used in these steps include cyclohexylamine, pyridine derivatives, and various catalysts to facilitate the formation of the fused ring system. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,8bR)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
  • (3aS,8bR)-2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Uniqueness

Compared to similar compounds, (3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole stands out due to its cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets, making it a unique candidate for further research and development.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C21H22N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h4-6,9-12,14,19-20H,1-3,7-8,13H2/t19-,20+/m0/s1

InChI Key

PVIZBTZTUGCFAO-VQTJNVASSA-N

Isomeric SMILES

C1CCC(CC1)C2=NC(=CC=C2)C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45

Canonical SMILES

C1CCC(CC1)C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45

Origin of Product

United States

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